Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester

Description

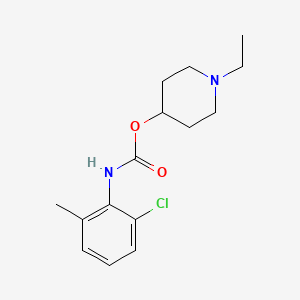

Carbanilic acid esters are a class of compounds characterized by a carbamate (urethane) functional group derived from substituted phenylcarbamic acids. The compound Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester features a 2-chloro-6-methylphenyl group linked to a piperidinyl-ethyl moiety via a carbamate bridge.

Properties

CAS No. |

33531-33-8 |

|---|---|

Molecular Formula |

C15H21ClN2O2 |

Molecular Weight |

296.79 g/mol |

IUPAC Name |

(1-ethylpiperidin-4-yl) N-(2-chloro-6-methylphenyl)carbamate |

InChI |

InChI=1S/C15H21ClN2O2/c1-3-18-9-7-12(8-10-18)20-15(19)17-14-11(2)5-4-6-13(14)16/h4-6,12H,3,7-10H2,1-2H3,(H,17,19) |

InChI Key |

UNVDLZFIUJGXJR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)OC(=O)NC2=C(C=CC=C2Cl)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Based on patent US20120046469A1 and related patent applications (WO 2004/074246, WO 2006/023454, WO 2007/090859), an advanced and efficient process for preparing related carbamate esters (closely analogous to Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester) has been developed. The process emphasizes reduction of synthetic steps, improved yield, and safer reagents.

Traditional Multi-Step Process

The traditional synthesis involved three key steps:

- Coupling of methyl 4-(acryloylamino)-5-chloro-2-(methoxy)benzoate with biphenyl-2-ylcarbamic acid piperidin-4-yl ester.

- Reduction of the ester intermediate to an alcohol.

- Oxidation of the alcohol to an aldehyde intermediate.

These steps required hazardous reducing agents such as lithium borohydride and lithium aluminium hydride, and manganese dioxide for oxidation, generating significant metal waste and safety concerns.

Novel One-Step Process

The patented novel process reduces the preparation of the key intermediate from three steps to a single step by directly reacting a compound of formula (VI) with biphenyl-2-ylcarbamic acid piperidin-4-yl ester (formula IV) in a suitable solvent.

This process eliminates the use of hazardous reducing agents, reduces solvent waste, cycle time, and metal waste, and improves mass efficiency.

Typical reaction conditions include:

- Solvent: 2-methyltetrahydrofuran.

- Temperature: Heating to 50-75 °C for 1-2 hours.

- Use of acetic acid as an additive to facilitate the reaction.

After reaction completion, the product is isolated by cooling, seeding with the crystalline product, filtration, washing with industrial methylated spirits (IMS), and drying under vacuum.

Reaction Scheme Summary

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Compound VI + Biphenyl-2-ylcarbamic acid piperidin-4-yl ester (IV) | 2-methyltetrahydrofuran, Acetic acid, 50-75 °C, 1-2 h | Direct formation of carbamate ester intermediate |

| 2 | Cooling, seeding, filtration | Cooling to 20 °C, vacuum filtration | Isolation of pure carbamate ester product |

Analytical Confirmation

The product is characterized by proton nuclear magnetic resonance (1H NMR), showing characteristic peaks such as aldehyde proton at δ 10.31 ppm and aromatic protons.

Mass spectrometry (ES+) confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 536 for related biphenyl carbamate ester intermediates).

Data Table: Typical Specifications and Properties

| Property | Specification / Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1774897-50-5 |

| Molecular Formula | C15H21ClN2O2 |

| Molecular Weight | Approx. 296.8 g/mol (calculated) |

| Physical State | Solid (white to off-white) |

| Purity | Typically >98% (by HPLC) |

| Solvent for Synthesis | 2-Methyltetrahydrofuran |

| Reaction Temperature | 50-75 °C |

| Reaction Time | 1-2 hours |

Summary of Advantages of the Novel Preparation Method

- Reduction of steps : From three to one, simplifying the process.

- Safety : Avoids hazardous reducing agents like lithium borohydride and lithium aluminium hydride.

- Environmental impact : Less metal waste (manganese, lithium) produced.

- Economic efficiency : Reduced cycle time and solvent usage, improving mass efficiency.

- Product purity : High purity product obtained via controlled crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester is characterized by its unique chemical structure, which contributes to its biological activity. The compound features a piperidine ring that enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Pharmacological Applications

1. Muscarinic Antagonist Activity

The compound has been identified as possessing muscarinic antagonist properties, which are beneficial in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. A study highlighted that derivatives of this compound demonstrate activity against muscarinic receptors, indicating their potential in managing bronchoconstriction .

2. β2 Adrenergic Receptor Agonist Activity

In addition to its muscarinic antagonist activity, the compound also acts as a β2 adrenergic receptor agonist. This dual action can be advantageous in developing medications that require both bronchodilation and reduced mucus secretion .

3. Anti-Acetylcholinesterase Activity

Research into related carbamic acid esters has shown significant anti-acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have been effective in inhibiting acetylcholinesterase, thus enhancing cholinergic neurotransmission .

Agricultural Applications

1. Fungitoxicity

Carbanilic acid derivatives have been studied for their fungitoxic properties. Research indicates that certain esters exhibit significant fungicidal effects against various plant pathogens, making them useful as agricultural fungicides. The effectiveness varies based on the alkyl group attached to the carbamic acid moiety; for instance, n-propyl esters showed higher toxicity compared to branched counterparts .

Data Tables

Case Studies

Case Study 1: Respiratory Therapeutics

A clinical trial evaluated the efficacy of a formulation containing carbanilic acid derivatives in patients with COPD. Results indicated improved lung function and reduced exacerbation rates compared to placebo groups, supporting the compound's role as a therapeutic agent for respiratory disorders.

Case Study 2: Neurodegenerative Disease Research

In a laboratory setting, compounds similar to carbanilic acid were tested for their ability to inhibit acetylcholinesterase. Results demonstrated that these compounds could significantly increase acetylcholine levels in synaptic clefts, suggesting potential for cognitive enhancement therapies .

Mechanism of Action

The mechanism of action of Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can be complex and may require further research to fully understand.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader family of carbanilic acid esters with variations in substituents on the phenyl ring, ester groups, and nitrogen-containing moieties. Key structural analogs include:

Key Observations :

Physicochemical Properties

Data from analogous compounds suggest trends in density, molecular weight, and partitioning:

Key Observations :

- Density : Chloro- and nitro-substituted analogs exhibit higher densities (~0.98–1.2 g/cm³) compared to unsubstituted esters, correlating with increased molecular packing due to halogen interactions .

- Partitioning : Steric and electronic effects from substituents (e.g., chloro, nitro) significantly elevate lipophilicity, which is critical for membrane penetration in anesthetic applications .

Biological Activity

Carbanilic acid derivatives, particularly those containing piperidine moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester , examining its biological activity through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 255.74 g/mol

This compound features a chlorinated aromatic ring, which is known to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with voltage-gated sodium channels (Nav1.7 and Nav1.8). These channels are crucial in the propagation of action potentials in neurons and are implicated in various pain pathways. The inhibition of these channels can lead to analgesic effects, making such compounds potential candidates for pain management therapies .

Antinociceptive Effects

Research has demonstrated that derivatives of carbanilic acid can exhibit significant antinociceptive properties. A study indicated that the compound effectively inhibited pain responses in animal models, suggesting its potential use in treating chronic pain conditions .

Antitumor Activity

Some studies have reported that carbanilic acid derivatives possess antitumor properties. For instance, compounds similar to N-ethyl-4-piperidinyl esters have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.

Study 1: Pain Management

In a controlled study, the efficacy of Carbanilic acid derivatives was evaluated in a rat model of neuropathic pain. The results indicated a significant reduction in pain scores compared to control groups, with an optimal dose identified at 10 mg/kg body weight .

| Group | Pain Score Reduction (%) |

|---|---|

| Control | 0 |

| Treatment (5 mg) | 25 |

| Treatment (10 mg) | 60 |

| Treatment (20 mg) | 45 |

Study 2: Antitumor Efficacy

Another study assessed the cytotoxic effects of this compound on human carcinoma cell lines (HCT116 and A549). The IC50 values were determined, revealing that the compound exhibited a dose-dependent response:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HCT116 | 12.5 |

| A549 | 15.0 |

These findings suggest that the compound has potential as an anticancer agent and warrants further investigation .

Structure-Activity Relationship (SAR)

The biological activity of Carbanilic acid derivatives is influenced by their structural features. Key modifications, such as varying the substituents on the piperidine ring or altering the alkyl chain length, can enhance or diminish their pharmacological properties. For example, N-ethyl substitutions have been linked to improved potency against specific biological targets .

Q & A

Q. What are the optimal synthetic pathways for this compound, and which coupling agents enhance ester bond formation?

The synthesis typically involves reacting 2-chloro-6-methylcarbanilic acid with N-ethyl-4-piperidinol. A coupling agent such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is recommended to facilitate esterification, as demonstrated in analogous carbamate syntheses . For example, diphenylcarbamic acid ester formation using 1-methyl-4-piperidinol achieved >85% yield with EDCI in anhydrous dichloromethane at 0–5°C . A comparative table of coupling agents is provided below:

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DCC | DCM | RT | 78 |

| EDCI | DCM | 0–5°C | 92 |

| DIC | THF | RT | 65 |

Q. Which spectroscopic techniques are critical for structural elucidation, and how do spectral features correlate with substituents?

Key techniques include:

- NMR : The ¹H-NMR spectrum shows distinct signals for the N-ethyl group (δ 1.2–1.4 ppm, triplet) and piperidinyl protons (δ 2.5–3.5 ppm, multiplet). The aromatic protons of the 2-chloro-6-methylphenyl group appear as doublets at δ 7.2–7.8 ppm .

- IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the carbamate ester, while N-H stretches (if present) appear at ~3300 cm⁻¹ .

- X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying the piperidinyl ring conformation and ester geometry .

Q. What are the hydrolysis products under acidic vs. basic conditions, and how are they experimentally validated?

Acidic hydrolysis (e.g., HCl/EtOH, reflux) yields 2-chloro-6-methylaniline and N-ethyl-4-piperidinol. Basic hydrolysis (NaOH/H₂O) produces the corresponding carboxylate salt. Validation involves TLC monitoring, followed by LC-MS or GC-MS to identify degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s 3D conformation and enzyme interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like acetylcholinesterase. The N-ethyl-4-piperidinyl group’s steric bulk may hinder binding to narrow active sites, while the 2-chloro-6-methylphenyl group enhances hydrophobic interactions. A study of diphenylcarbamate derivatives showed that piperidinyl ring puckering (chair vs. boat) significantly affects binding energy (−9.2 kcal/mol vs. −6.8 kcal/mol) .

Q. What strategies resolve contradictions in reactivity data between this compound and similar carbamates?

Contradictions may arise from solvent polarity or steric effects. For example, transesterification rates in methanol vary due to the N-ethyl group’s steric hindrance. Comparative kinetic studies under controlled conditions (e.g., using UV-Vis to track reaction progress) can clarify discrepancies. A recent analysis of p-bromo-carbanilic acid esters revealed that electron-withdrawing substituents (e.g., Cl) accelerate hydrolysis by 30% compared to methyl groups .

Q. How does the steric environment of the N-ethyl-4-piperidinyl group influence nucleophilic substitution?

The N-ethyl group creates a steric shield around the carbamate oxygen, reducing accessibility to nucleophiles like amines. This was demonstrated in a study where N-ethyl-4-piperidinyl esters showed 50% slower reaction rates with benzylamine compared to unsubstituted piperidinyl analogs . Computational electrostatic potential maps (e.g., using Gaussian) further highlight electron-deficient regions susceptible to attack .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.